Product packaging for 3,4-Dibromothiophene-2-carbonitrile(Cat. No.:)

3,4-Dibromothiophene-2-carbonitrile

Cat. No.: B15046593
M. Wt: 266.94 g/mol
InChI Key: MBLJDIIGBBQAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromothiophene-2-carbonitrile is a versatile and high-value synthetic intermediate designed for advanced research and development applications. This compound features a thiophene ring functionalized with bromine atoms at the 3 and 4 positions and a nitrile group at the 2 position, making it a privileged scaffold for constructing complex molecular architectures. The bromine substituents are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups to create highly substituted thiophene systems . Concurrently, the electron-withdrawing nitrile group influences the electronics of the ring and can be transformed into other functional groups, including amidines, carboxylic acids, and heterocycles, or be utilized in the synthesis of conjugated polymers and small molecules with tailored properties. The primary research applications of this compound are found in materials science and medicinal chemistry. In materials science, it serves as a critical precursor for the development of organic semiconductors, conductive polymers, and non-linear optical materials, where the thiophene core is a fundamental building block for electron-conducting pathways . In pharmaceutical and agrochemical research, this compound can be used to build the core structure of various bioactive molecules. The 2-aminothiophene structural motif, for which this compound is a potential precursor, is present in a broad range of biologically active compounds showing properties such as antimicrobial, antitubular, and antiproliferative activities, as well as acting as allosteric modulators for various receptors . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HBr2NS B15046593 3,4-Dibromothiophene-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBr2NS

Molecular Weight

266.94 g/mol

IUPAC Name

3,4-dibromothiophene-2-carbonitrile

InChI

InChI=1S/C5HBr2NS/c6-3-2-9-4(1-8)5(3)7/h2H

InChI Key

MBLJDIIGBBQAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C#N)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromothiophene 2 Carbonitrile and Its Precursors

Regioselective Lithiation and Formylation of 3,4-Dibromothiophene (B32776)

The initial step in the direct synthesis of 3,4-Dibromothiophene-2-carbonitrile is the regioselective lithiation of 3,4-Dibromothiophene. This is followed by formylation to introduce a formyl group at the 2-position of the thiophene (B33073) ring, resulting in the formation of 3,4-dibromothiophene-2-carbaldehyde. This reaction is highly regioselective, ensuring the functional group is added to the desired position.

Subsequent Nitrile Formation Reactions

Once the formyl group is in place, it is converted into a nitrile group. This can be achieved through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration. Another common method involves the use of reagents like thionyl chloride to facilitate the conversion of the corresponding amide to the nitrile. libretexts.org

Precursor Synthesis: 3,4-Dibromothiophene

Selective Debromination of Tetrabromothiophene

A common and efficient method for synthesizing 3,4-Dibromothiophene is through the selective debromination of Tetrabromothiophene. ossila.com This process typically involves the use of a reducing agent, such as zinc powder in acetic acid, to selectively remove the bromine atoms at the 2 and 5 positions of the thiophene ring. guidechem.comgoogle.com This method is favored for its high yield and purity of the resulting 3,4-Dibromothiophene. guidechem.comgoogle.com The reaction is typically carried out at room temperature initially, followed by refluxing to ensure the reaction goes to completion. guidechem.comgoogle.com

Another approach involves the use of sodamide in liquid ammonia, although this method has been reported to have lower yields. tandfonline.com Electrochemical reduction has also been explored as a method for the selective debromination of polybrominated thiophenes. lookchem.com

PrecursorReagentsProductYieldPurityReference
TetrabromothiopheneZinc powder, Acetic acid3,4-DibromothiopheneUp to 95%Up to 99.98% guidechem.comgoogle.com
2,3-DibromothiopheneSodamide, Liquid ammonia3,4-Dibromothiophene~30%Not specified tandfonline.com
2-BromothiopheneSodamide, Potassium tert-butoxide, Liquid ammonia3,4-Dibromothiophene58-68%Not specified tandfonline.com

General Halogenation Strategies for Thiophenes

The halogenation of thiophenes is a fundamental process in the synthesis of various thiophene derivatives. Halogenation of thiophene occurs readily, even at low temperatures, and can easily lead to tetrasubstitution. iust.ac.ir Controlled conditions are necessary to achieve selective mono- or di-substitution. iust.ac.ir For instance, careful control of reaction conditions is required to ensure mono-bromination. iust.ac.ir

Various reagents and methods have been developed for the regioselective halogenation of thiophenes. For example, benzeneseleninyl chloride in the presence of aluminum halides has been shown to be an efficient and regioselective halogenating agent for thiophenes. tandfonline.com

Green Chemistry Approaches in Halogenated Thiophene Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. This includes the synthesis of halogenated thiophenes. Green chemistry approaches aim to reduce or eliminate the use of hazardous substances and to improve the efficiency of chemical processes. rsc.org

One such approach involves the use of sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.govnih.gov This method has been successfully used for the synthesis of various halogenated heterocycles, including 3-chloro, 3-bromo, and 3-iodo thiophenes, with high product yields. nih.govnih.gov Another green method utilizes hydrogen peroxide in aqueous acetic acid for the halogenation of aromatic heterocycles, offering yields and purities comparable to traditional methods. researchgate.net These methods align with the principles of green chemistry by employing less toxic reagents and solvents. rsc.orgnih.govnih.gov

ReactantsReagentsProductKey FeaturesReference
Alkynes, Sodium HalideCopper (II) sulfate (B86663) pentahydrate, EthanolHalogenated thiophenesEnvironmentally friendly solvent, non-toxic reagents, high yields nih.govnih.gov
Thiophene, Ammonium HalideHydrogen Peroxide, Acetic AcidHalogenated thiophenesGreen generation of electrophilic halogen, comparable yields to traditional methods researchgate.net
Thioarenes, N-bromoamideIndole-based organocatalysts, HeptaneBrominated thioarenesEnvironmentally benign, suppresses side reactions rsc.org

Chemical Reactivity and Transformative Reactions of 3,4 Dibromothiophene 2 Carbonitrile

Reactivity Governed by Bromine Substituents and Nitrile Group

Electronic Effects on Thiophene (B33073) Ring Reactivity

The electron-withdrawing nature of the nitrile group deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation is a result of the reduced electron density in the ring, making it less susceptible to attack by electrophiles. Conversely, this electronic arrangement makes the ring more susceptible to nucleophilic attack.

The bromine atoms at the C3 and C4 positions further contribute to the electronic landscape of the molecule. Their inductive effect withdraws electron density from the ring, reinforcing the deactivation caused by the nitrile group. However, the lone pairs on the bromine atoms can be involved in resonance, donating electron density back to the ring. In the context of cross-coupling reactions, the carbon-bromine bonds are the primary sites of reactivity. The relative reactivity of the C3-Br and C4-Br bonds in such reactions is a subject of interest, as it dictates the regioselectivity of the functionalization. Generally, in dihalogenated thiophenes, the reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. For 3,4-disubstituted thiophenes, selective functionalization can often be achieved by carefully choosing the reaction conditions and the coupling partners.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the functionalization of heterocyclic compounds like 3,4-Dibromothiophene-2-carbonitrile.

Suzuki-Miyaura Coupling for Site-Selective Arylation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. nih.gov For this compound, the two bromine atoms offer the potential for mono- or di-arylation. Achieving site-selectivity in the mono-arylation step is a key challenge.

Studies on analogous systems, such as 2,5-dibromo-3-hexylthiophene, have demonstrated that selective mono-arylation can be achieved. In the case of 2,5-dibromo-3-hexylthiophene, the Suzuki-Miyaura coupling with various arylboronic acids selectively occurred at the C5 position, which is sterically less hindered. nih.gov For this compound, the C4-Br bond might be expected to be more reactive than the C3-Br bond due to the proximity of the C3-Br to the electron-withdrawing nitrile group, which could influence the oxidative addition step in the catalytic cycle. However, steric factors could also play a role. The choice of catalyst, ligands, and reaction conditions is crucial in controlling the regioselectivity of such reactions. libretexts.org

Table 1: Predicted Site-Selectivity in Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemPredicted Major ProductRationale
Arylboronic AcidPd(PPh₃)₄ / Base4-Aryl-3-bromothiophene-2-carbonitrileElectronic effects may favor oxidative addition at the C4-Br bond.
Arylboronic AcidBulky Ligand Catalyst / Base3-Aryl-4-bromothiophene-2-carbonitrileSteric hindrance from the bulky ligand may favor reaction at the less hindered C3 position.

Note: This table is predictive and based on general principles of cross-coupling reactions on substituted thiophenes. Specific experimental validation is required.

Stille Coupling in Thiophene Functionalization

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org It is known for its tolerance of a wide range of functional groups, making it a suitable method for the functionalization of complex molecules. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be employed for the site-selective arylation of this compound.

The mechanism of the Stille coupling also involves an oxidative addition step, and the relative reactivity of the C3-Br and C4-Br bonds would again be a determining factor for regioselectivity. The choice of the organostannane reagent and the palladium catalyst system, including the ligands, can influence the outcome of the reaction.

Palladium-Catalyzed Diheteroarylation Reactions

The direct C-H arylation of heteroarenes is an increasingly popular and atom-economical method for the synthesis of bi- and poly-heteroaromatic compounds. Palladium-catalyzed diheteroarylation reactions of dibromothiophenes have been reported, allowing for the one-pot synthesis of 2,5-diheteroarylated thiophenes. While these studies have primarily focused on 2,5-dibromothiophenes, the methodology could potentially be adapted for this compound. Such a reaction would involve the coupling of the C-Br bonds with the C-H bonds of another heteroaromatic compound.

Nucleophilic Substitution Reactions of Bromine Atoms

The electron-deficient nature of the thiophene ring in this compound, due to the presence of the nitrile group, makes the bromine atoms susceptible to nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the bromide ion. harvard.edu

The rate of nucleophilic aromatic substitution is highly dependent on the nature of the activating group. While the nitrile group is a good activating group for SNAAr reactions, it is generally less effective than a nitro group. Studies on the reactivity of bromonitrothiophenes with nucleophiles have shown that the bromine atoms can be displaced by various nucleophiles. For instance, the kinetics of the reactions of several bromonitrothiophenes with amines and sodium benzenethiolate (B8638828) have been investigated, demonstrating the feasibility of such substitutions. sciforum.net It is expected that this compound would undergo similar reactions, although likely at a slower rate compared to its nitro-analogue. The relative reactivity of the C3-Br and C4-Br towards nucleophilic substitution would depend on the stability of the respective Meisenheimer intermediates, which is influenced by the position of the electron-withdrawing nitrile group.

Further Functionalization of the Nitrile Group

The nitrile group in this compound is a key functional handle that can be transformed into a variety of other nitrogen-containing moieties. These transformations are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

While direct cyclization of this compound is not extensively documented, its structural similarity to other 2-cyanothiophene derivatives suggests plausible pathways for the formation of fused heterocyclic systems. A common strategy involves the initial conversion of the group adjacent to the nitrile into a reactive intermediate that can then participate in an intramolecular cyclization.

For instance, the conversion of a bromine atom to an amino group would yield a 2-amino-3-cyanothiophene derivative. Such compounds are well-known precursors for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest due to their wide range of biological activities. The cyclization is typically achieved by reacting the 2-aminothiophene-3-carbonitrile (B183302) with a suitable one-carbon synthon, such as formamide (B127407) or orthoformates.

The following table outlines a representative cyclization reaction of a 2-aminothiophene-3-carbonitrile analog with formamide to produce a thieno[2,3-d]pyrimidin-4-one. This reaction illustrates a potential route for the derivatization of this compound after appropriate functional group manipulation.

Starting MaterialReagentProductReaction ConditionsYield
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamide5,6,7,8-Tetrahydro-3H-benzo nih.govchemistrysteps.comthieno[2,3-d]pyrimidin-4-oneReflux, 1.5 hHigh

The nitrile group of this compound can be readily converted into amides and amidoximes, which are important functional groups in their own right and can serve as intermediates for further transformations.

Conversion to Amides: The hydrolysis of nitriles to primary amides is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org This can be achieved under either acidic or basic conditions. chemistrysteps.com For a substrate like this compound, careful selection of reaction conditions would be necessary to avoid potential side reactions involving the bromine atoms. Mild hydrolysis conditions, for example using a controlled amount of water in the presence of a suitable catalyst, would be preferable. The resulting 3,4-Dibromothiophene-2-carboxamide is a valuable intermediate for the synthesis of various biologically active molecules.

Conversion to Amidoximes: Amidoximes are versatile intermediates that can be prepared by the reaction of nitriles with hydroxylamine (B1172632). nih.govgoogle.com This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or directly with an aqueous solution of hydroxylamine. nih.govgoogle.com The resulting 3,4-Dibromothiophene-2-carboxamidoxime could be a precursor for the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazoles, and has potential applications as a bioisostere for carboxylic acids in medicinal chemistry. nih.gov

The table below summarizes the general conditions for the conversion of nitriles to amides and amidoximes, which would be applicable to this compound.

TransformationReagentsGeneral ConditionsProduct Type
Amide FormationH₂O, H⁺ or OH⁻Heating in aqueous acidic or basic solutionPrimary Amide
Amidoxime FormationNH₂OH·HCl, Base or aq. NH₂OHStirring at room temperature or gentle heatingAmidoxime

Lithiation and Subsequent Derivatization

Metal-halogen exchange is a powerful tool for the functionalization of aryl halides, and this reaction is particularly well-suited for the derivatization of this compound. wikipedia.org The use of organolithium reagents, such as n-butyllithium (n-BuLi), allows for the selective replacement of a bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. wikipedia.orgscispace.com This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups onto the thiophene ring.

The regioselectivity of the lithiation is a critical aspect to consider. In this compound, the electronic effects of the nitrile group and the inherent reactivity of the different positions on the thiophene ring will influence which bromine atom undergoes exchange. The nitrile group is electron-withdrawing and can potentially direct the lithiation to the adjacent C-3 position. However, the C-5 position (if it were brominated) is generally the most reactive site for lithiation on the thiophene ring. In the case of 3,4-dibromo substitution, the relative reactivity of the two bromine atoms would need to be determined experimentally. It is plausible that a mixture of products could be obtained, or that specific reaction conditions could favor the formation of one regioisomer over the other.

Once the lithiated intermediate is formed, it can react with a diverse range of electrophiles, leading to a wide array of substituted thiophene derivatives. The following table provides examples of potential derivatization reactions following lithiation.

Lithiation ReagentElectrophilePotential Product
n-ButyllithiumCarbon Dioxide (CO₂)3-Bromo-2-cyano-4-thiophenecarboxylic acid or 4-Bromo-2-cyano-3-thiophenecarboxylic acid
n-ButyllithiumN,N-Dimethylformamide (DMF)3-Bromo-2-cyano-4-formylthiophene or 4-Bromo-2-cyano-3-formylthiophene
n-ButyllithiumTrimethylsilyl chloride (TMSCl)3-Bromo-2-cyano-4-(trimethylsilyl)thiophene or 4-Bromo-2-cyano-3-(trimethylsilyl)thiophene
n-ButyllithiumAlkyl halide (e.g., CH₃I)3-Bromo-2-cyano-4-methylthiophene or 4-Bromo-2-cyano-3-methylthiophene

The ability to perform these transformations highlights the synthetic utility of this compound as a scaffold for the development of new functional materials and pharmacologically active compounds.

Synthesis and Characterization of Advanced Derivatives for Material Science

Cyanated Thiophene (B33073) Derivatives with Extended Conjugation

The introduction of multiple cyano groups into thiophene-based systems is a critical strategy for tuning their electronic properties. These electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is advantageous for creating n-type organic semiconductors.

Synthesis of Di- and Poly-cyanated Thiophene Systems

The synthesis of thiophenes bearing multiple nitrile groups often involves methods like the Gewald reaction. This reaction typically involves the condensation of a ketone with an activated nitrile, such as malononitrile, in the presence of elemental sulfur and a base. sciforum.net This approach provides a direct route to 2-aminothiophene-3-carbonitrile (B183302) derivatives.

A key example of a dicyanated thiophene system is the formation of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives. These compounds can be synthesized via microwave-assisted methods, which offer improved reaction times and yields. nih.gov The synthesis of these fused dicyanated systems highlights a pathway to creating highly functionalized and electronically active molecular cores.

Reaction Type Starting Materials Key Reagents Product Type Reference
Gewald ReactionKetone, MalononitrileElemental Sulfur, Base2-Aminothiophene-3-carbonitrile sciforum.net
Microwave-Assisted Synthesis3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile precursorFormamide (B127407) or Formic AcidFused thieno[2,3-d]pyrimidines nih.gov

Thiophene-Furan-Thiophene Type Monomers

Monomers and oligomers that incorporate both thiophene and furan rings are of interest for their unique electronic and structural properties. The combination of the electron-rich furan and thiophene rings can be used to fine-tune the bandgap and charge transport characteristics of the resulting materials.

A general and powerful method for the synthesis of both furan and thiophene rings is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound. wikipedia.org To produce a furan, an acid catalyst is used, while the synthesis of a thiophene requires a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.orguobaghdad.edu.iq By strategically designing a 1,4-dicarbonyl precursor, one can construct the furan or thiophene core of a larger conjugated system. asianpubs.org

Specifically, thiophene-furan-thiophene oligomers have been synthesized for applications such as antifungal agents. One synthetic route involves the [4+2] pericyclic reaction of a 1,3-diyne group, driven by sodium sulfide, to form the central thiophene ring flanked by other heterocyclic units. nih.gov

Annulated Thiophene Systems

Annulated, or fused, thiophene systems are a cornerstone of organic electronics. The creation of rigid, planar backbones through ring fusion enhances π-orbital overlap, which generally leads to improved charge mobility in organic field-effect transistors (OFETs) and better performance in organic photovoltaics (OPVs).

Thienothiophene Derivatives

Thienothiophenes, which consist of two fused thiophene rings, are prominent building blocks for conjugated materials. The thieno[3,2-b]thiophene isomer, in particular, has garnered significant attention. A useful building block, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, can be synthesized from 3-bromothiophene through a multi-step, one-pot reaction followed by a ring-closure reaction using polyphosphoric acid. nih.gov Derivatives of thieno[2,3-b]thiophene have also been synthesized using microwave-assisted techniques, leading to compounds such as 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile. nih.govscilit.com

Derivative Synthesis Starting Material Key Reaction Significance Reference
4-thieno[3,2-b]thiophen-3-ylbenzonitrile3-BromothiopheneOne-pot lithiation/sulfurization/acylation followed by ring closureBuilding block for organic electronic materials nih.gov
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrileThienothiophene precursorMicrowave-assisted synthesisPrecursor for fused heterocyclic systems nih.govscilit.com

Synthesis of Thienopyridinones and Thienopyrimidinones

Thienopyridinones and thienopyrimidinones are fused heterocyclic compounds that integrate a thiophene ring with a nitrogen-containing pyrimidinone or pyridinone ring. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com

The synthesis of these systems often begins with functionalized 2-aminothiophenes. For instance, 2-amino-3-ethoxycarbonyl-thiophenes can be condensed with isothiocyanates to form thienylthiourea derivatives. Subsequent cyclization using alcoholic potassium hydroxide yields 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com Another approach involves the reaction of 2-aminothiophene-3-carbonitriles with reagents that build the pyrimidine ring. For example, a Mannich-type reaction involving dihydrothiophenes, formaldehyde, and primary amines provides a novel route to the thieno[2,3-d]pyrimidine core. nih.gov The synthesis of fused thieno[2,3-d]pyrimidines has also been shown to produce compounds with potential anticancer activity. nih.gov

Polymeric Thiophene Derivatives

Polythiophenes are one of the most extensively studied classes of conducting polymers due to their high chemical stability and tunable electronic properties. researchgate.net The properties of the final polymer can be precisely controlled by modifying the monomer structure, often starting from precursors like 3,4-dibromothiophene (B32776).

There are two primary synthetic routes to functionalized 3,4-disubstituted thiophene monomers, such as those used for the well-known polymer PEDOT (Poly(3,4-ethylenedioxythiophene)). One pathway involves creating the thiophene ring late in the synthesis, while the second, more common route starts with a pre-formed 3,4-substituted thiophene, such as 3,4-dibromothiophene or 3,4-dimethoxythiophene. mdpi.com

Once the desired monomer is synthesized, polymerization can be achieved through several methods:

Chemical Oxidative Polymerization : This is a common method for large-scale production, often used to create dispersions like PEDOT:PSS. mdpi.com

Electrochemical Polymerization : This technique allows for the direct growth of a polymer film onto an electrode surface. The process can be controlled by adjusting the applied potential. nih.govmdpi.com

Vapor Phase Polymerization (VPP) : This method can produce high-quality, conductive polymer films suitable for electronic devices. mdpi.com

The use of thiophene trimers (terthiophenes) as monomers for polymerization is another advanced strategy. This approach allows for the creation of perfectly alternating copolymers, which is particularly useful for developing donor-acceptor systems with tunable bandgaps for photovoltaic applications. nih.gov

Polymerization Method Description Advantages Reference
Chemical Oxidative PolymerizationUses chemical oxidants to link monomers.Suitable for large-scale production. mdpi.com
Electrochemical PolymerizationPolymer film is grown on an electrode by applying a potential.Good control over film thickness and morphology. nih.govmdpi.com
Vapor Phase Polymerization (VPP)A chemical oxidant layer is exposed to monomer vapor.Produces high-quality, uniform films. mdpi.com

Conjugated Polymer Synthesis for Optoelectronic Applications

There is no available research that details the synthesis of conjugated polymers using 3,4-Dibromothiophene-2-carbonitrile for optoelectronic applications. While thiophene-based semiconductors are foundational materials in organic electronics, and various derivatives are used to create polymers for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the specific role of this compound as a monomer or precursor in this context is not documented in the searched literature. rsc.orgresearchgate.net

Halogenated Thiophene Building Blocks for Complex Molecules

While the parent compound, 3,4-dibromothiophene, is a known starting material for various complex molecules, including fused thiophenes and conductive polymers, the utility of this compound as a versatile building block is not described in the available literature. sigmaaldrich.comscbt.com

Precursors for Arylated Anthraquinones

A general synthetic strategy exists for producing halogenated and subsequently arylated anthraquinones from halogenated thiophene precursors. sciforum.netresearchgate.net This typically involves a Diels-Alder reaction between a thiophene S-oxide (generated in situ from the thiophene) and a naphthoquinone, followed by Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. sciforum.net However, no specific examples or methodologies have been published that utilize this compound for this purpose. The influence of the 2-carbonitrile substituent on this synthetic route has not been explored.

Intermediates for Heterocyclic Analogs in Agrochemical Research

Thiophene derivatives are a known class of heterocyclic compounds investigated for potential agrochemical applications. However, there is no documented research on the synthesis or evaluation of agrochemical analogs derived specifically from this compound.

Analytical and Computational Approaches in the Study of 3,4 Dibromothiophene 2 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, exploring the interaction between matter and electromagnetic radiation. For 3,4-Dibromothiophene-2-carbonitrile, various spectroscopic techniques are employed to elucidate its distinct structural features.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. msu.edu

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The most definitive of these is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-to-strong band in the 2260-2220 cm⁻¹ region. The presence of the thiophene (B33073) ring is confirmed by several absorptions. vscht.cz Aromatic C-H stretching vibrations for the single proton on the ring are expected in the region of 3100-3000 cm⁻¹. vscht.cziosrjournals.org Carbon-carbon double bond (C=C) stretching vibrations within the thiophene ring typically occur in the 1600-1400 cm⁻¹ range. vscht.cz The carbon-sulfur (C-S) bond vibration may also be observed. iosrjournals.org Additionally, absorptions corresponding to the C-Br stretching modes would be present at lower wavenumbers, typically below 1000 cm⁻¹.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2260 - 2220 Sharp, Medium-Strong
Thiophene C-H Stretch 3100 - 3000 Medium-Weak
Thiophene C=C Stretch 1600 - 1400 Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms. docbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton at the C5 position of the thiophene ring. chemicalbook.com This proton is flanked by the sulfur atom and a bromine-substituted carbon. The electron-withdrawing nature of the adjacent bromine atom and the cyano group at C2 would deshield this proton, causing its resonance to appear downfield compared to unsubstituted thiophene. The signal would present as a singlet, as there are no adjacent protons to cause spin-spin splitting.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. oregonstate.edu For this compound, five distinct signals are expected: four for the carbon atoms of the thiophene ring and one for the carbon of the nitrile group. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, CN, S). The carbon atom of the nitrile group (C≡N) typically resonates in the 110-120 ppm range. oregonstate.edu The four carbons of the thiophene ring will have distinct chemical shifts due to the asymmetrical substitution pattern. The carbons directly bonded to the bromine atoms (C3 and C4) are expected to be shifted upfield relative to unsubstituted thiophene due to the heavy atom effect, while the carbon attached to the electron-withdrawing nitrile group (C2) will be deshielded and shifted downfield. The C5 carbon will also have a characteristic shift based on its position adjacent to the sulfur and a brominated carbon. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H H5 Downfield ( > 7.0 ppm) Singlet
¹³C C2 ~120 - 135 Singlet
¹³C C3 ~110 - 125 Singlet
¹³C C4 ~110 - 125 Singlet
¹³C C5 ~125 - 140 Singlet

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. nist.gov

For this compound (C₅HBr₂NS), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will show a characteristic pattern of three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. The exact molecular weight of the compound is 268.82 g/mol . uni.lu Fragmentation would likely involve the loss of bromine atoms and the cyano group, leading to further characteristic peaks in the spectrum.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

Ion Isotopic Composition Approximate m/z Expected Relative Intensity
[M]⁺ C₅H(⁷⁹Br)₂NS 267.8 1
[M+2]⁺ C₅H(⁷⁹Br)(⁸¹Br)NS 269.8 2

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nii.ac.jp Thiophene and its derivatives are known to exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions within the aromatic ring. nii.ac.jpscience-softcon.de

The electronic spectrum of this compound is expected to be influenced by its substituents. Both the bromine atoms and the nitrile group are auxochromes and chromophores that can modify the absorption profile compared to unsubstituted thiophene. The electron-withdrawing nature of the nitrile group, in conjugation with the thiophene ring, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). nii.ac.jpresearchgate.net The bromine atoms can also contribute to this shift. Studying the UV-Vis spectrum helps in understanding the electronic structure and conjugation within the molecule.

Advanced Physical Characterization Methods

Beyond standard spectroscopy, advanced methods like X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can elucidate exact bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield a specific crystal structure for this compound. However, studies on related halogenated thiophene derivatives have been conducted. researchgate.net Were a single crystal of this compound to be analyzed, X-ray diffraction would provide unambiguous confirmation of its molecular geometry. Key parameters that would be determined include the planarity of the thiophene ring, the precise bond lengths of the C-Br, C-S, C-C, and C-N bonds, and the bond angles throughout the molecule. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-π stacking, which are crucial for understanding the material's solid-state properties.

Electrochemical Analysis (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are pivotal in characterizing the redox behavior of this compound, particularly in the context of its potential use in electroactive materials like conductive polymers. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two such powerful techniques.

Cyclic Voltammetry (CV) is employed to investigate the electrochemical polymerization of thiophene-based monomers and to study the redox properties of the resulting polymers. researchgate.netresearchgate.net For this compound, CV can be used to determine its oxidation potential, which is the potential at which polymerization is initiated. By repeatedly scanning the potential, a polymer film can be deposited onto an electrode surface. The resulting voltammograms of the polymer film reveal important information about its electrochemical stability and its p-doping (oxidation) and n-doping (reduction) processes. researchgate.net The scan rate dependence of the peak currents in the CV can provide insights into the kinetics of the redox processes. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces with electrolytes. rsc.org When applied to polymer films derived from this compound, EIS can provide detailed information about the film's capacitance, charge transfer resistance, and ion diffusion processes. ufmg.brresearchgate.net The experiments are typically carried out at different applied DC potentials to study the polymer in its neutral (reduced) and oxidized states. ufmg.br The data is often presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. The shape of the plot can be modeled using an equivalent electrical circuit to quantify the different electrochemical processes occurring. tudelft.nl

Below is a hypothetical data table illustrating the type of information that could be obtained from a CV analysis of a polymer film derived from this compound.

ParameterValueDescription
Oxidation Onset Potential (E_onset)1.1 VThe potential at which the monomer begins to electropolymerize.
Anodic Peak Potential (E_pa)1.3 VThe potential of maximum current for the p-doping (oxidation) of the polymer film.
Cathodic Peak Potential (E_pc)0.9 VThe potential of maximum current for the p-dedoping (reduction) of the polymer film.
Formal Potential (E°')1.1 VThe average of E_pa and E_pc, representing the thermodynamic redox potential.

Atomic Force Microscopy (AFM) for Surface Morphology)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanometer scale. researchgate.net It is particularly valuable for characterizing the morphology of thin films of polymers derived from monomers like this compound. The technique works by scanning a sharp tip attached to a flexible cantilever across the sample surface. researchgate.netnih.gov Interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to create a three-dimensional image of the surface. mdpi.com

The following table presents typical morphological data that can be obtained from an AFM analysis of a polymer film.

ParameterDescriptionExample Value
Sa (Arithmetic Mean Height) The average of the absolute values of the height deviations from the mean plane within the evaluation area.2.5 nm
Sq (Root Mean Squared Height) The root mean square average of height deviations taken from the mean image data plane.3.1 nm
Image Resolution The level of detail that can be observed in the topographical image.Nanometer scale
Surface Features Qualitative description of observed features like grains, fibrils, or amorphous regions.Granular with interconnected domains

Gel Permeation Chromatography (GPC) for Polymer Molecular Weights)

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.cz For polymers synthesized from this compound, GPC is essential for quality control and for correlating the polymer's molecular weight with its physical and electronic properties.

In GPC, a polymer solution is passed through a column packed with porous gel beads. shimadzu.cz Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can diffuse into the pores, increasing their path length and causing them to elute later. wikipedia.org This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution. A detector, commonly a refractive index (RI) detector for synthetic polymers, measures the concentration of the polymer as it elutes. shimadzu.czyoutube.com

The system is calibrated using standards of known molecular weight, such as polystyrene, to generate a calibration curve of log(molecular weight) versus retention time. wikipedia.orgyoutube.com From the resulting chromatogram of the polymer sample, several important average molecular weights can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

The table below shows a typical set of results from a GPC analysis of a polythiophene derivative.

ParameterSymbolExample ValueSignificance
Number-Average Molecular WeightMn25,000 g/mol Relates to colligative properties.
Weight-Average Molecular WeightMw50,000 g/mol Relates to properties like melt viscosity and toughness.
Polydispersity IndexPDI (Đ)2.0Indicates a broad distribution of polymer chain lengths.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations are invaluable for predicting its geometry, understanding its electronic properties, and elucidating potential reaction mechanisms. nih.govresearchgate.net

DFT can be used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.com The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and the electronic excitation energy. rroij.com These calculations are fundamental for designing novel organic semiconductor materials, as the HOMO and LUMO levels govern charge injection and transport in electronic devices.

Furthermore, DFT is extensively used to study reaction mechanisms. mdpi.com For instance, it can be used to model the steps involved in the polymerization of this compound or its participation in cross-coupling reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out, providing insights into the reaction's feasibility and kinetics. researchgate.netpku.edu.cn

The following table summarizes key electronic properties of a thiophene derivative that can be calculated using DFT.

PropertySymbolDescriptionHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMOEnergy of the highest energy orbital containing electrons; relates to ionization potential.-6.10
Lowest Unoccupied Molecular Orbital EnergyE_LUMOEnergy of the lowest energy orbital without electrons; relates to electron affinity.-2.50
HOMO-LUMO Energy GapE_gapThe energy difference between HOMO and LUMO; indicates electronic excitation energy.3.60
Ionization PotentialIPThe minimum energy required to remove an electron from the molecule.6.25
Electron AffinityEAThe energy released when an electron is added to the molecule.2.35

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

The study of intermolecular interactions is crucial for understanding the solid-state packing and material properties of molecular crystals and polymers. For this compound, the presence of two bromine atoms makes the investigation of halogen bonding particularly relevant.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen, nitrogen, or sulfur atom). nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond to the rest of the molecule.

Computational chemistry methods, including DFT and ab initio calculations, can be used to investigate and characterize these halogen bonds. nih.gov These studies can:

Predict the geometry and strength of halogen bonding interactions between molecules of this compound or between the molecule and a solvent or another species.

Analyze the charge-transfer characteristics of the interaction. nih.gov

Elucidate the role of halogen bonding in directing the crystal packing and influencing the morphology of thin films.

Explore how halogen bonding can be utilized in designing supramolecular assemblies or in catalysis. nih.gov

The ability of the bromine atoms in this compound to act as halogen-bond donors could significantly influence its self-assembly behavior, which is a key factor in the performance of organic electronic materials.

Double Photoionization Spectroscopy and Coincidence Techniques)

Double photoionization spectroscopy is an advanced experimental technique used to study the electronic structure and dynamics of molecules following the removal of two electrons. When combined with coincidence techniques, it allows for the detection of the two ejected electrons and/or the resulting dication and its subsequent fragment ions in coincidence.

For a molecule like 3,4-dibromothiophene (B32776), which is structurally related to the title compound, double photoionization spectra have been investigated using a coincidence spectroscopy technique based on electron time-of-flight measurements. sigmaaldrich.com This type of study provides fundamental insights into:

Dicationic States: The energies and properties of the electronic states of the doubly charged molecule (dication).

Electron Correlation: The process of removing two electrons is highly sensitive to electron correlation effects within the molecule.

Fragmentation Dynamics: Dications are often unstable and rapidly dissociate. Coincidence measurements can reveal the pathways and dynamics of this fragmentation.

Applying these techniques to this compound would provide a detailed picture of its behavior under high-energy photon irradiation. This knowledge is fundamental for understanding its stability and decomposition mechanisms in environments where it might be exposed to such radiation, and it provides stringent tests for high-level quantum chemistry calculations of its electronic structure.

Future Research Directions and Emerging Applications of 3,4 Dibromothiophene 2 Carbonitrile

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

A primary focus of future research will be the development of highly efficient and selective synthetic routes to 3,4-Dibromothiophene-2-carbonitrile. While methods for producing related compounds like 3,4-dibromothiophene (B32776) are established, achieving high purity and yield for multifunctional thiophenes remains a challenge. guidechem.com Research in this area is expected to pursue several key objectives:

Selective Functionalization: Developing methods to introduce the nitrile group onto a pre-existing 3,4-dibromothiophene core or, conversely, selectively brominating a thiophene-2-carbonitrile precursor. This requires overcoming challenges related to the regioselectivity of electrophilic substitution on the thiophene (B33073) ring.

High-Yield Synthesis: Current syntheses of related brominated thiophenes can suffer from the formation of isomeric mixtures that are difficult to separate. guidechem.com Future work will likely focus on optimizing reaction conditions, catalysts, and purification methods to maximize the yield and purity of the desired product. For instance, controlled reduction of precursors like 2,3,4,5-tetrabromothiophene has proven effective for synthesizing 3,4-dibromothiophene and could be adapted. guidechem.com

Sustainable Synthesis: Exploration of greener synthetic methodologies, such as mechanochemical synthesis, could provide solvent-free pathways to polymers derived from this monomer, reducing environmental impact and potentially offering new polymorphic structures. rsc.org

Reaction Reactants Conditions Yield Purity Reference
Reduction2,3,4,5-tetrabromothiophene, Acetic Acid, Zinc PowderReflux at 55-70°C for 24 hours90%98.74% guidechem.com
Reduction (Optimized)2,3,4,5-tetrabromothiophene, Acetic Acid, Zinc PowderControlled batch addition of Zinc95%99.98% guidechem.com

This table showcases synthesis efficiency for the related compound 3,4-dibromothiophene, highlighting targets for future synthesis of this compound.

Development of New Functional Materials

The true potential of this compound lies in its use as a monomer for creating advanced functional materials. The bromine atoms serve as handles for polymerization, while the nitrile group provides a powerful tool for tuning the electronic properties of the resulting materials. ossila.com

Thiophene-based polymers are fundamental components of organic solar cells (OSCs), typically serving as the electron-donor material in the active layer. dtu.dk this compound is an ideal candidate for creating novel donor-acceptor (D-A) type copolymers.

Future research will likely involve copolymerizing this monomer with various electron-donating units through reactions like Stille or Suzuki coupling. The intrinsic electron-deficient nature imparted by the cyano (-CN) group can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. ossila.com This tuning is critical for:

Optimizing Energy Level Alignment: Ensuring efficient charge separation at the donor-acceptor interface.

Broadening Solar Spectrum Absorption: Modifying the polymer's band gap to harvest a larger portion of the solar spectrum.

Enhancing Device Stability: Lowering the HOMO level can improve the polymer's resistance to oxidative degradation, leading to longer device lifetimes.

Donor Polymer Acceptor Power Conversion Efficiency (PCE) Notes Reference
PM6Y617.9%Efficiency enhanced by a halogenated thiophene additive. chemimpex.com
TTT-co-P3HTPC71BM0.14%Modification of P3HT disturbed stacking and lowered performance.
P3HTPC71BM1.15%A widely studied benchmark thiophene-based polymer.
DCVT-BTTPC61BM2.04%A small molecule donor based on a benzotrithiophene core.

This table presents the performance of various thiophene-based organic solar cells, providing a benchmark for materials that could be developed from this compound.

Polythiophenes are renowned for their electrical conductivity upon doping. pkusz.edu.cn The polymerization of this compound would yield novel polythiophene derivatives. The bromine atoms at the 3 and 4 positions leave the reactive 2 and 5 positions available for polymerization, which is a common strategy for creating linear, well-defined polymers. guidechem.com

Research in this domain will focus on:

Modulating Conductivity: The strong electron-withdrawing nitrile group is expected to significantly influence the electronic structure of the polymer backbone, affecting its intrinsic conductivity and its response to p-type or n-type doping.

Creating Regioregular Polymers: Utilizing synthetic techniques like the McCullough or Rieke methods to control the coupling during polymerization. pkusz.edu.cn This control over regioregularity is crucial for achieving high charge carrier mobility.

Developing n-Type Conductors: While most polythiophenes are p-type (hole-transporting) materials, the incorporation of the electron-deficient nitrile group could pave the way for developing stable n-type (electron-transporting) thiophene-based polymers, which are less common but highly sought after for complementary circuits.

Conducting polymers are excellent electrode materials for supercapacitors due to their ability to store charge through a rapid faradaic process known as pseudocapacitance. Poly(3,4-ethylenedioxythiophene) (PEDOT), a related thiophene derivative, is a benchmark material in this field.

Future studies could explore the synthesis of polymers from this compound for use as supercapacitor electrodes. The research would aim to:

Enhance Capacitance: The nitrile groups could increase the polymer's affinity for electrolyte ions and provide additional redox-active sites, potentially leading to higher specific capacitance.

Improve Cycling Stability: The robust polythiophene backbone could offer excellent stability over thousands of charge-discharge cycles.

Engineer Porous Architectures: Fabricating the polymer into a nanoporous structure would maximize the electrode-electrolyte interface area, facilitating rapid ion transport and improving power density.

Advanced Mechanistic Studies of Chemical Transformations

A deeper, fundamental understanding of the chemical transformations involving this compound is essential for optimizing its use. Future research will employ a combination of computational and experimental techniques to probe reaction mechanisms.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model polymerization reactions. These studies can predict reaction pathways, transition state energies, and the electronic properties of the resulting polymers, guiding experimental efforts.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to study polymerization kinetics and identify intermediates. This knowledge is crucial for controlling polymer chain length, regioregularity, and minimizing defects.

Structure-Property Relationships: Systematically studying how modifications to the monomer (e.g., replacing bromine with other halogens) or polymerization conditions affect the final properties of the material. This will establish clear design principles for creating materials with targeted characteristics.

Interdisciplinary Research Utilizing the Thiophene Core Structure

The versatility of the thiophene core allows for applications that span multiple scientific disciplines. chemimpex.com this compound is a platform molecule that can foster interdisciplinary research.

Materials Science and Physics: Investigating the solid-state physics of polymers and small molecules derived from this building block, including their charge transport physics, morphology in thin films, and performance in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net

Chemistry and Biology: While the primary applications are in materials, many bioactive molecules and pharmaceuticals contain a thiophene core. The unique electronic properties and functional handles of this compound could make it a scaffold for synthesizing new molecules for evaluation in medicinal chemistry or as chemical sensors. chemimpex.com

Engineering and Device Fabrication: Collaborating with engineers to integrate new polymers based on this monomer into novel device architectures, such as flexible and transparent electronics, wearable sensors, and large-area printed solar cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.